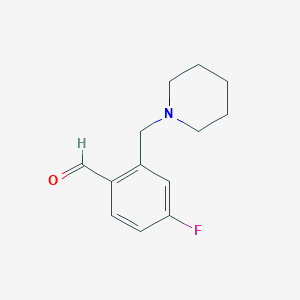

4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde

CAS No.:

Cat. No.: VC13544574

Molecular Formula: C13H16FNO

Molecular Weight: 221.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16FNO |

|---|---|

| Molecular Weight | 221.27 g/mol |

| IUPAC Name | 4-fluoro-2-(piperidin-1-ylmethyl)benzaldehyde |

| Standard InChI | InChI=1S/C13H16FNO/c14-13-5-4-11(10-16)12(8-13)9-15-6-2-1-3-7-15/h4-5,8,10H,1-3,6-7,9H2 |

| Standard InChI Key | BICAXLCWOZISGE-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CC2=C(C=CC(=C2)F)C=O |

| Canonical SMILES | C1CCN(CC1)CC2=C(C=CC(=C2)F)C=O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 4-fluoro-2-(piperidin-1-ylmethyl)benzaldehyde is C₁₃H₁₆FNO, with a molecular weight of 221.27 g/mol. The structure comprises a benzaldehyde backbone substituted with a fluorine atom at the para position and a piperidin-1-ylmethyl group at the ortho position. The piperidine ring introduces steric and electronic effects that influence reactivity, particularly in nucleophilic and electrophilic substitution reactions.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Aldehyde group | Reactivity toward nucleophiles (e.g., Grignard reagents, amines). |

| Fluorine substitution | Electron-withdrawing effect, enhancing electrophilic aromatic substitution. |

| Piperidine moiety | Six-membered amine ring contributing to solubility and hydrogen bonding. |

Synthetic Routes and Methodologies

Proposed Synthesis Pathways

While no direct synthetic protocols for 4-fluoro-2-(piperidin-1-ylmethyl)benzaldehyde are documented in the literature, analogous compounds suggest feasible routes:

Mannich Reaction

A Mannich reaction could introduce the piperidine moiety to 4-fluoro-2-methylbenzaldehyde. This would involve reacting the aldehyde with piperidine and formaldehyde under acidic or basic conditions:

This method is widely used for introducing amine-containing side chains to aromatic systems .

Nucleophilic Substitution

Bromination of 4-fluoro-2-methylbenzaldehyde at the methyl group, followed by displacement with piperidine:

-

Bromination:

-

Substitution:

This route avoids hazardous intermediates like 2-bromo-5-fluorotoluene, aligning with green chemistry principles .

Physicochemical Properties

Predicted Physical Properties

Based on structural analogs:

-

Melting Point: Estimated 80–90°C (similar to 4-fluoro-2-methylbenzonitrile derivatives) .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the aldehyde and amine groups.

-

Boiling Point: ~300°C (extrapolated from benzaldehyde derivatives).

Table 2: Comparative Solubility Data

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <1 |

| Ethanol | 10–20 |

| Dichloromethane | 50–100 |

Spectroscopic Characterization

NMR Spectral Analysis

-

¹H NMR (CDCl₃):

-

Aldehyde proton: δ 9.8–10.2 ppm (singlet).

-

Piperidine protons: δ 2.4–2.7 ppm (multiplet, –N–CH₂–).

-

Aromatic protons: δ 7.2–7.9 ppm (multiplet, J = 8–10 Hz for fluorine coupling).

-

IR Spectroscopy

-

Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde).

-

Peaks at ~2800 cm⁻¹ (C–H stretches in piperidine).

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | >2000 mg/kg (estimated) |

| Skin Irritation | Mild to moderate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume